Home > Products > Screening Compounds P96498 > Degarelix acetate
Degarelix acetate - 934016-19-0

Degarelix acetate

Catalog Number: EVT-3163425
CAS Number: 934016-19-0
Molecular Formula: C84H107ClN18O18
Molecular Weight: 1692.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Degarelix acetate is a synthetic peptide with gonadotropin-releasing hormone (GnRH) antagonistic properties. [] It acts as a long-acting GnRH antagonist. [, ] In scientific research, Degarelix acetate serves as a valuable tool for studying androgen-related diseases and exploring novel therapeutic approaches. [, ]

Future Directions
  • Combination Therapies: Further investigation into combining Degarelix acetate with other therapies, such as immune checkpoint inhibitors, could lead to more effective treatments for advanced prostate cancer. [, ]
  • Non-Cancer Applications: Exploring the potential of Degarelix acetate beyond cancer treatment, such as for managing conditions like pedophilic disorder, could open new avenues for its therapeutic use. []
Source and Classification

Degarelix is manufactured by Ferring Pharmaceuticals and is marketed under the trade name Firmagon. The compound's chemical structure is that of a linear decapeptide amide with an empirical formula of C82H103N18O16ClC_{82}H_{103}N_{18}O_{16}Cl and a molecular weight of approximately 1632.3 Da . It is presented as an acetate salt, typically as a white to off-white amorphous powder obtained through lyophilization.

Synthesis Analysis

Degarelix acetate is synthesized through liquid phase, convergent peptide synthesis. The synthesis involves several key steps:

  1. Resin Preparation: A suitable resin is utilized to anchor the peptide chain during synthesis.
  2. Deprotection: The resin-bound peptide undergoes deprotection using diethylenetriamine, allowing for the addition of subsequent amino acids.
  3. Coupling Reactions: Unnatural amino acids are coupled to form the peptide chain. The use of protecting groups ensures that only one amino acid is added at each step.
  4. Cleavage and Purification: After the desired peptide sequence is achieved, it is cleaved from the resin and purified through techniques such as high-performance liquid chromatography .

The final product, degarelix acetate, is lyophilized to produce a stable powder that can be reconstituted for injection.

Molecular Structure Analysis

The molecular structure of degarelix acetate features a complex arrangement of amino acids, including five D-amino acids which contribute to its stability and resistance to enzymatic degradation. The structure can be represented as follows:

  • Chemical Name: D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalany-3-(3-pyridinyl)-D-alany-L-seryl-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalany-4-[(aminocarbonyl)amino]-D-phenylalany-L-leucyl-N6–(1-methylethyl)-L-lysyl-L-prolyl.

The structural formula indicates a high degree of complexity with multiple functional groups that facilitate its interaction with biological targets .

Chemical Reactions Analysis

Degarelix acetate primarily undergoes hydrolysis in vivo, breaking down into smaller peptide fragments during its passage through the hepatobiliary system. This process does not produce significant metabolites detectable in plasma samples after subcutaneous administration . The compound's stability under physiological conditions is crucial for its therapeutic efficacy, as it maintains its active form long enough to exert its effects on hormone levels.

Mechanism of Action

Degarelix exerts its therapeutic effects by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to:

  • Reduced Testosterone Production: Lower levels of luteinizing hormone result in decreased testosterone secretion from the testes.
  • Impact on Prostate Cancer: The reduction in testosterone levels slows the growth and reduces the size of prostate tumors that are dependent on this hormone for proliferation .

The pharmacokinetics of degarelix reveal a peak plasma concentration occurring within two days post-injection, with a terminal half-life ranging from 41.5 to 70.2 days, allowing for sustained action over time .

Physical and Chemical Properties Analysis

Degarelix acetate exhibits several notable physical and chemical properties:

  • Appearance: White to off-white amorphous powder.
  • Solubility: Limited solubility in water (approximately 0.0041 mg/mL), which contributes to its gelling behavior upon reconstitution .
  • Stability: The compound demonstrates stability under various storage conditions but forms a gel upon reconstitution at concentrations above 1 mg/mL.
  • Bioavailability: Estimated at 60%-91% following subcutaneous administration in animal studies .

These properties are critical for ensuring proper formulation and delivery in clinical settings.

Applications

Degarelix acetate is primarily used in oncology for:

  • Prostate Cancer Treatment: It is indicated for patients with advanced prostate cancer who require androgen suppression.
  • Clinical Research: Ongoing studies continue to explore its efficacy and safety profile compared to other hormonal therapies like leuprolide.

The drug's unique mechanism allows it to serve as an alternative treatment option for patients who may not tolerate other therapies well or who have experienced adverse effects from them .

Properties

CAS Number

934016-19-0

Product Name

Degarelix acetate

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid

Molecular Formula

C84H107ClN18O18

Molecular Weight

1692.3 g/mol

InChI

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1

InChI Key

AUTFSFUMNFDPLH-KYMMNHPFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.